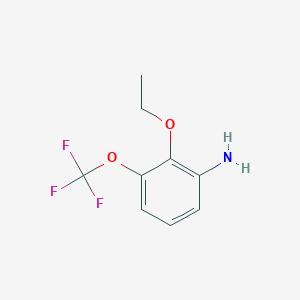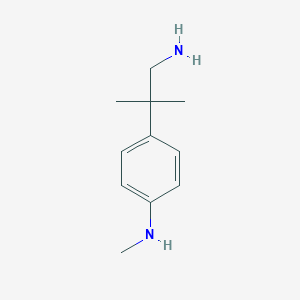
1,2-Dimethyl 4-chloro-5-nitrophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl 4-chloro-5-nitrophthalate is an organic compound with the molecular formula C10H8ClNO6. It is a derivative of benzene, characterized by the presence of chloro, nitro, and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl 4-chloro-5-nitrophthalate typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Esterification: The resulting 4-chloro-5-nitrobenzene-1,2-dicarboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and large-scale esterification processes to ensure high yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide under reflux conditions.
Major Products:
Reduction: 4-amino-5-nitrobenzene-1,2-dicarboxylate.
Substitution: Various substituted benzene derivatives depending on the nucleophile.
Hydrolysis: 4-chloro-5-nitrobenzene-1,2-dicarboxylic acid.
科学的研究の応用
1,2-Dimethyl 4-chloro-5-nitrophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dimethyl 4-chloro-5-nitrophthalate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors due to its structural similarity to other bioactive compounds.
類似化合物との比較
Dimethyl 4-nitrobenzene-1,2-dicarboxylate: Lacks the chloro group, making it less reactive in substitution reactions.
Dimethyl 4-chlorobenzene-1,2-dicarboxylate: Lacks the nitro group, affecting its reactivity in reduction reactions.
Dimethyl 4-chloro-5-methylbenzene-1,2-dicarboxylate: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness: 1,2-Dimethyl 4-chloro-5-nitrophthalate is unique due to the presence of both chloro and nitro groups, which provide a combination of reactivity patterns not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
IUPAC Name |
dimethyl 4-chloro-5-nitrobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO6/c1-17-9(13)5-3-7(11)8(12(15)16)4-6(5)10(14)18-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDFQYDQWYAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate](/img/structure/B8118855.png)











![4-[(Benzylamino)methyl]piperidin-4-ol dihydrochloride](/img/structure/B8118941.png)
![[5-(Chloromethyl)pyridin-3-yl]boronic acid](/img/structure/B8118944.png)
